17β-HSD1 Inhibitory Potency: Sub-Nanomolar IC50 Differentiates the Compound from First-Generation Leads
The target compound demonstrates exceptional inhibitory potency against human 17β-HSD1. In a radio-HPLC assay using human placental cytosolic fraction and [3H]-E1 as a substrate, it achieves an IC50 of 1.20 nM [1]. This represents a marked improvement over earlier chemical series, such as the benzothiazole-based 17β-HSD1 inhibitors reported by Spadaro et al., where lead compounds exhibited IC50 values in the high nanomolar to low micromolar range (e.g., compound 21 had an IC50 of 270 nM) [2]. The nearly 225-fold increase in potency positions this compound as a highly valuable tool for low-dose applications.
| Evidence Dimension | Inhibitory Potency (IC50) of human 17β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Benzothiazole lead inhibitor (compound 21): IC50 = 270 nM |
| Quantified Difference | Target compound is ~225 times more potent |
| Conditions | Radio-HPLC assay; human placental cytosolic fraction; [3H]-E1 as substrate; presence of NAD+ |
Why This Matters
This high potency allows for the use of significantly lower concentrations in cell-based and in vivo models, minimizing the risk of off-target effects and enabling more precise investigation of 17β-HSD1's role in estrogen-dependent pathologies.
- [1] BindingDB. BDBM50515446 CHEMBL4441152. Affinity Data: IC50 1.20 nM for human placental cytosolic 17beta-HSD1. View Source
- [2] Spadaro, A., Frotscher, M., & Hartmann, R. W. (2012). Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). PLoS ONE, 7(1), e29186. View Source
